

Detailed experimental procedure for the cyanation of 2,3,4-trifluoronitrobenzene.

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

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Application Notes and Protocols for the Cyanation of 2,3,4-Trifluoronitrobenzene

Abstract

This document provides a detailed experimental protocol for the cyanation of 2,3,4-trifluoronitrobenzene to synthesize 2-cyano-3,4,5-trifluoronitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism, where the cyanide ion displaces a fluoride atom on the aromatic ring. The electron-withdrawing nitro group and the fluorine atoms activate the ring towards nucleophilic attack.^{[1][2][3]} This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

2,3,4-Trifluoronitrobenzene is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.^[4] Its trifluorinated and nitro-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.^{[1][4]} The cyanation of this compound yields 2-cyano-3,4,5-trifluoronitrobenzene, a valuable precursor for the synthesis of more complex molecules. This document outlines a detailed procedure for this transformation using sodium cyanide.

Reaction Scheme

The cyanation of 2,3,4-trifluoronitrobenzene proceeds as follows:

Experimental Protocol

3.1. Materials and Equipment

- Reagents:
 - 2,3,4-Trifluoronitrobenzene ($\geq 98\%$ purity)[[4](#)]
 - Anhydrous Sodium Cyanide (NaCN) ($\geq 98\%$ purity)
 - Anhydrous Dimethylformamide (DMF)
 - Ethyl acetate
 - Saturated aqueous sodium bicarbonate solution
 - Brine (saturated aqueous sodium chloride solution)
 - Anhydrous magnesium sulfate
- Equipment:
 - Three-neck round-bottom flask
 - Magnetic stirrer and stir bar
 - Thermometer
 - Reflux condenser
 - Nitrogen inlet
 - Heating mantle
 - Separatory funnel
 - Rotary evaporator
 - Standard laboratory glassware

3.2. Procedure

- **Reaction Setup:** A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
- **Charging the Flask:** The flask is charged with 2,3,4-trifluoronitrobenzene (10.0 g, 56.5 mmol) and anhydrous dimethylformamide (100 mL). The mixture is stirred until the starting material is fully dissolved.
- **Addition of Cyanide:** Anhydrous sodium cyanide (3.0 g, 61.2 mmol) is added to the solution in one portion.
- **Reaction:** The reaction mixture is heated to 80 °C and stirred under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
- **Work-up:**
 - After the reaction is complete, the mixture is cooled to room temperature.
 - The reaction mixture is poured into 200 mL of cold water and extracted with ethyl acetate (3 x 100 mL).
 - The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-cyano-3,4,5-trifluoronitrobenzene.

Data Presentation

Parameter	Value
Reactants	
2,3,4-Trifluoronitrobenzene	10.0 g (56.5 mmol)
Sodium Cyanide	3.0 g (61.2 mmol)
Reaction Conditions	
Solvent	Anhydrous DMF (100 mL)
Temperature	80 °C
Reaction Time	5 hours
Product	
Yield of Crude Product	9.8 g
Yield of Purified Product	8.5 g
Molar Yield	83%
Physical Properties	
Appearance	Pale yellow solid
Melting Point	49-53 °C[5]
Spectroscopic Data	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.85-7.95 (m, 1H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 155.2 (ddd), 148.9 (ddd), 140.1 (ddd), 125.6 (m), 115.3 (d), 108.9 (s, CN)
¹⁹ F NMR (CDCl ₃ , 376 MHz)	δ -128.5 (dd), -139.8 (dd), -150.2 (dd)
IR (KBr, cm ⁻¹)	2240 (C≡N), 1545 (NO ₂), 1350 (NO ₂)
Mass Spec (EI) m/z	184 (M ⁺)

Safety Precautions

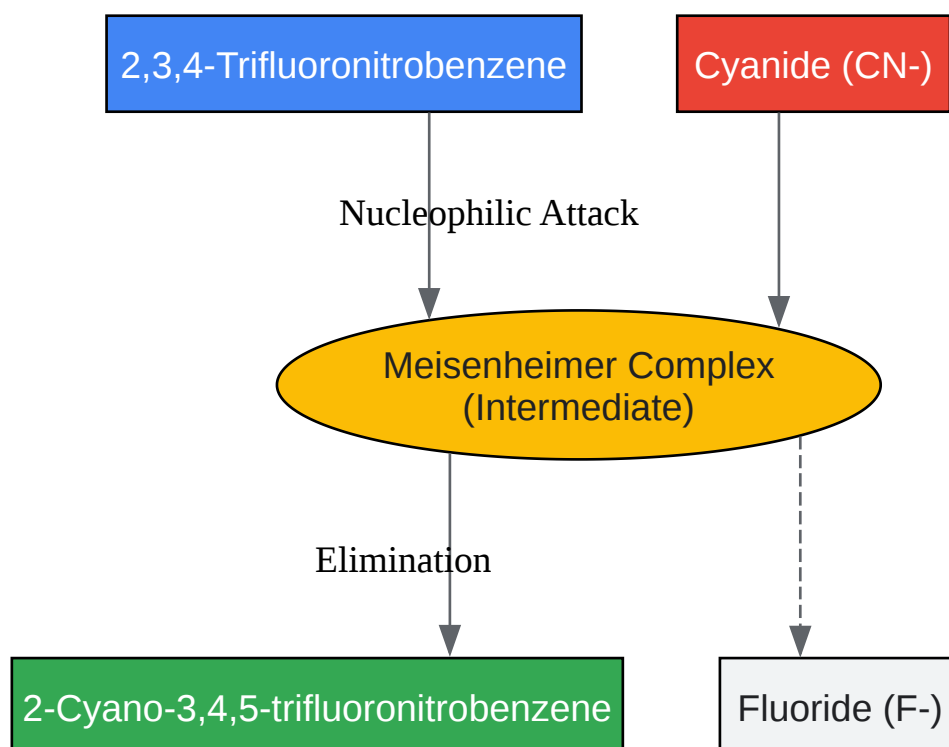
- Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Have a cyanide antidote kit readily available and be familiar with its use.
- Quench any residual cyanide in the aqueous waste with bleach before disposal.
- 2,3,4-Trifluoronitrobenzene is an irritant. Avoid contact with skin and eyes.

Visualizations



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Caption: Experimental workflow for the cyanation of 2,3,4-trifluoronitrobenzene.



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Caption: Simplified mechanism of nucleophilic aromatic substitution.

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